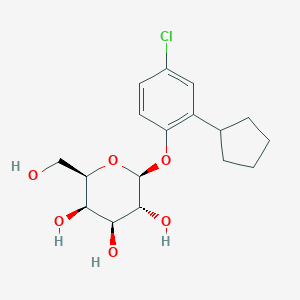

4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(4-chloro-2-cyclopentylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO6/c18-10-5-6-12(11(7-10)9-3-1-2-4-9)23-17-16(22)15(21)14(20)13(8-19)24-17/h5-7,9,13-17,19-22H,1-4,8H2/t13-,14+,15+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPLGSGCPWWFRT-DRRXZNNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C=CC(=C2)Cl)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C2=C(C=CC(=C2)Cl)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside (CPRG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside, commonly abbreviated as CPRG, is a highly sensitive chromogenic substrate for the enzyme β-galactosidase.[1] Its superior sensitivity, approximately ten times greater than the classical substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), makes it an invaluable tool in various molecular biology and biotechnology applications.[1] This enhanced sensitivity is particularly advantageous for detecting low levels of β-galactosidase activity, such as in studies involving cells that are difficult to transfect or express low levels of a reporter gene.[1][2] CPRG is a biochemical reagent used in the field of glycobiology, which encompasses the study of the structure, synthesis, and biology of sugars.[3]

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, applications, and handling of CPRG, designed to empower researchers and professionals in their scientific endeavors.

Physicochemical Properties

CPRG is an off-white to greenish solid organic compound.[4] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 24718-43-2 | [4] |

| Molecular Formula | C₁₇H₂₃ClO₆ | |

| Molecular Weight | 358.81 g/mol | |

| Appearance | Off-White to Green Solid | [4] |

| Melting Point | 75-78°C | [4] |

| Solubility | Slightly soluble in Methanol | [4] |

| Storage Temperature | -20°C | [4] |

Mechanism of Action: A Chromogenic Transformation

The utility of CPRG as a reporter molecule lies in its enzymatic cleavage by β-galactosidase. The β-galactosidase enzyme catalyzes the hydrolysis of the β-glycosidic bond in CPRG. This reaction releases two products: galactose and the highly colored aglycone, 4-chloro-2-cyclopentylphenol, which exists in equilibrium with its colored phenolate form.[5] The liberated chromophore imparts a distinct red color to the solution, which can be quantitatively measured using a spectrophotometer.[1] The intensity of the color produced is directly proportional to the amount of β-galactosidase activity present in the sample.

The workflow of this enzymatic reaction can be visualized as follows:

Caption: Enzymatic hydrolysis of CPRG by β-galactosidase.

General Synthetic Strategy: The Koenigs-Knorr Reaction

The key steps in the synthesis of CPRG via the Koenigs-Knorr reaction would conceptually involve:

-

Protection of Galactose: The hydroxyl groups of D-galactose, except for the anomeric hydroxyl group, are protected to prevent unwanted side reactions. Acetyl groups are commonly used as protecting groups.

-

Formation of the Glycosyl Halide: The protected galactose is then treated with a hydrogen halide (e.g., HBr) to form the acetobromo-α-D-galactopyranose.

-

Glycosylation: The acetobromogalactose is reacted with 4-chloro-2-cyclopentylphenol in the presence of a promoter, such as silver carbonate or silver oxide.[4] This step forms the β-glycosidic linkage. The stereochemical outcome is often influenced by the participating neighboring group at the C-2 position of the galactose ring.[4]

-

Deprotection: The protecting groups (e.g., acetyl groups) are removed from the galactose moiety to yield the final product, 4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside.

The general workflow for the Koenigs-Knorr synthesis of an aryl-β-D-galactopyranoside is depicted below:

Caption: General workflow for CPRG synthesis via the Koenigs-Knorr reaction.

Applications in Research and Development

The high sensitivity and chromogenic nature of CPRG make it a versatile tool in a wide array of research and diagnostic applications.

-

Reporter Gene Assays: CPRG is extensively used to quantify the expression of the lacZ gene, a common reporter gene in molecular biology. The level of β-galactosidase activity, measured by the color change of CPRG, directly correlates with the transcriptional activity of a gene of interest.[1]

-

Microbiology: In microbiology, CPRG can be used for the detection and quantification of β-galactosidase-producing microorganisms, such as coliform bacteria.[5] A notable application is the selective enrichment of Shigella species in the presence of Escherichia coli. E. coli hydrolyzes CPRG, releasing the toxic aglycone that inhibits its own growth, while Shigella, which typically lacks β-galactosidase activity, can flourish.[5]

-

Cell-Based Assays: The clear colorimetric signal produced upon CPRG hydrolysis makes it suitable for various cell-based assays, including the screening of protein-protein interactions in yeast two-hybrid systems and monitoring cellular responses where β-galactosidase is used as an indicator.

Experimental Protocol: β-Galactosidase Assay Using CPRG

The following is a generalized protocol for a β-galactosidase assay in a 96-well plate format using CPRG. This protocol may require optimization depending on the specific cell type, transfection efficiency, and expression levels.

Materials:

-

CPRG substrate

-

Assay Reaction Buffer (e.g., phosphate buffer with MgCl₂)

-

Cell Lysis Buffer

-

Stop Solution (e.g., sodium carbonate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 570-595 nm

Procedure:

-

Cell Lysate Preparation:

-

Culture and transfect cells with a lacZ expression vector.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using an appropriate lysis buffer.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

-

Assay Setup:

-

Add a small volume (e.g., 20 µL) of the clarified cell lysate to each well of a 96-well plate. It is recommended to perform assays in triplicate.

-

Include a blank control containing only lysis buffer.

-

-

Reaction Initiation:

-

Prepare a 1X CPRG substrate solution by diluting a concentrated stock in the assay reaction buffer.

-

Add a larger volume (e.g., 130 µL) of the 1X CPRG substrate solution to each well to initiate the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C. The incubation time can range from 30 minutes to several hours, depending on the level of β-galactosidase activity.[2] The reaction should proceed until a visible red color develops.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution (e.g., 80 µL) to each well.

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the absorbance of the blank control from the absorbance of the experimental samples.

-

The resulting absorbance values are proportional to the β-galactosidase activity.

-

Stability and Storage

Proper storage and handling of CPRG are crucial for maintaining its integrity and ensuring reproducible experimental results.

-

Solid CPRG: The solid powder should be stored at -20°C in a tightly sealed container, protected from light.[4] Under these conditions, it is stable for at least one year.[2]

-

Stock Solutions: Concentrated stock solutions of CPRG (e.g., 25X) can be stored at -20°C for up to one month.

-

Working Solutions: Diluted, 1X working solutions of CPRG are less stable and should be prepared fresh for each experiment.

It is important to note that the stability of CPRG in solution can be influenced by the buffer composition and pH. While specific data on its stability in various buffers is not extensively published, it is generally recommended to use buffers within a pH range of 6-8 for optimal β-galactosidase activity and substrate stability. The stability of proteins, in general, can be significantly affected by the choice of buffer system, with factors such as ionic strength and the specific ions present playing a role.[8]

Conclusion

4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside is a highly sensitive and reliable chromogenic substrate for β-galactosidase. Its superior performance compared to older substrates has established it as a cornerstone in modern molecular biology and biotechnology for applications ranging from reporter gene assays to microbial detection. Understanding its chemical properties, mechanism of action, and proper handling is paramount for researchers seeking to leverage its full potential in their work. This guide provides the foundational knowledge to effectively utilize CPRG and drive scientific discovery forward.

References

-

G-Biosciences. β-Galactosidase Assay (CPRG). [Online]. Available: [Link]

-

Agilent Genomics. High Sensitivity β-Galactosidase Assay Kit. [Online]. Available: [Link]

- Effect of Different Buffer Components on IgG4 Stability. Pharmaceuticals. 2023.

-

ResearchGate. β-Galactosidase Assay (CPRG). [Online]. Available: [Link]

- Park, C. E., Stankiewicz, Z. K., & Collins-Thompson, D. L. (1976). Selective enrichment of Shigella in the presence of Escherichia coli by use of 4-chloro-2-cyclopentylphenyl beta-D-galactopyranoside. Canadian journal of microbiology, 22(5), 654–657.

-

OZ Biosciences. CPRG assay kit - Beta-Gal. [Online]. Available: [Link]

-

Seroude lab. CPRG test. [Online]. Available: [Link]

-

BIO Pharma Production. 4-Chloro-2-cyclopentylphenyl β-D-galactopyranoside. [Online]. Available: [Link]

-

Wikipedia. Koenigs–Knorr reaction. [Online]. Available: [Link]

- Králo'vá, K., & Kocourek, J. (1987). Koenigs-Knorr synthesis of cycloalkyl glycosides.

-

Slideshare. Koenigs knorr reaction and mechanism. [Online]. Available: [Link]

Sources

- 1. CPRG Assay for sensitive detection of beta galactosidase reporter in transfected cells [gbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Koenigs-Knorr_reaction [chemeurope.com]

- 7. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 8. ijsrtjournal.com [ijsrtjournal.com]

A Comprehensive Technical Guide to 4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside (CPRG): Mechanism of Action and Applications

This guide provides an in-depth exploration of 4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside, commonly known as CPRG or Chlorophenol Red-β-D-galactopyranoside. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanism of action, discusses its advantages over other substrates, and provides detailed, field-proven protocols for its application in quantifying β-galactosidase activity.

Introduction: The Rise of a High-Sensitivity Chromogenic Substrate

In the landscape of molecular biology and biochemical assays, the precise quantification of enzyme activity is paramount. For decades, the lacZ gene from Escherichia coli, which encodes the enzyme β-galactosidase, has served as a robust and widely adopted reporter gene. The activity of β-galactosidase is typically measured through the enzymatic conversion of a specific substrate into a detectable product. While several substrates exist, 4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside (CPRG) has emerged as a superior choice for many applications due to its remarkable sensitivity and water solubility.[1][2]

CPRG is a synthetic, water-soluble chromogenic substrate that, upon enzymatic cleavage by β-galactosidase, yields a vibrant red product.[3][4][5] This property allows for the simple and accurate colorimetric quantification of enzyme activity. Its utility spans a wide range of research areas, including gene expression studies, microbiological assays, and the detection of cellular senescence.[2][6][7]

This guide will dissect the biochemical mechanism underpinning CPRG's function, compare its performance characteristics to other common substrates, and provide validated experimental workflows to ensure reliable and reproducible results in the laboratory.

The Core Mechanism: Enzymatic Hydrolysis and Signal Generation

The fundamental principle behind CPRG's utility lies in a specific enzymatic reaction. β-galactosidase is a hydrolase that catalyzes the cleavage of the β-glycosidic bond in galactosides.[8] In the case of CPRG, this action is the engine of signal generation.

The Reaction:

-

Binding: The CPRG molecule, which is initially a yellow-orange compound in solution, binds to the active site of the β-galactosidase enzyme. The enzyme exhibits high specificity for the D-galactose portion of the substrate.[8]

-

Hydrolysis: The enzyme catalyzes the hydrolysis of the β-D-galactopyranoside bond.

-

Product Release: This cleavage releases two products:

The released Chlorophenol Red imparts a deep red color to the solution, and its concentration is directly proportional to the amount of β-galactosidase activity present in the sample.[4][5] This change can be precisely quantified by measuring the absorbance of the solution with a spectrophotometer or microplate reader at a wavelength between 570 and 595 nm .[1][2][5]

Caption: A typical experimental workflow for a CPRG-based assay.

Data Analysis

The specific activity of β-galactosidase is typically normalized to the total protein concentration of the lysate to account for variations in cell number and lysis efficiency.

-

Protein Quantification: Use a portion of the clarified lysate to determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Calculate Activity: Subtract the absorbance of the blank from all other readings. Then, normalize the activity. A common unit is (mOD per minute) / µg of total protein.

Conclusion

4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside (CPRG) is a highly sensitive and reliable chromogenic substrate for the detection and quantification of β-galactosidase activity. Its superior performance, characterized by a high extinction coefficient and excellent water solubility, provides significant advantages over older substrates like ONPG. The straightforward mechanism of action, resulting in a distinct and easily measurable color change, has cemented its role as an indispensable tool in modern molecular biology, from fundamental gene expression studies to the investigation of complex cellular processes like senescence. By following validated protocols and understanding the causality behind each experimental step, researchers can leverage the power of CPRG to generate accurate, reproducible, and insightful data.

References

-

Hopax Fine Chemicals. (Date unavailable). Choosing the Right Beta-Galactosidase Substrate: CPRG vs. Others. [Link]

-

Seroude Lab, Yale University. (Date unavailable). CPRG test. [Link]

-

protocols.io. (2022). Protocol to measure ß-galactosidase in Drosophila extracts using a CPRG assay. [Link]

-

Targeting Systems. (Date unavailable). CPRG β-Galactosidase Assay Kit INSTRUCTION MANUAL. [Link]

-

Weber Lab. (Date unavailable). 4-Chloro-2-cyclopentylphenyl β-D-galactopyranoside. [Link]

-

G-Biosciences / ResearchGate. (Date unavailable). β-Galactosidase Assay (CPRG). [Link]

-

Agilent Technologies. (Date unavailable). High Sensitivity β-Galactosidase Assay Kit. [Link]

-

G-Biosciences. (Date unavailable). β-Galactosidase Assay (CPRG). [Link]

-

Milan System. (Date unavailable). 4-Chloro-2-cyclopentylphenyl β-D-galactopyranoside. [Link]

-

ResearchGate. (Date unavailable). Conversion of CPRG (yellow) to CPR (red) by the enzyme β -d-galactosidase (B-GAL). [Link]

-

Khan, M. A., & Fung, D. Y. (1976). Selective enrichment of Shigella in the presence of Escherichia coli by use of 4-chloro-2-cyclopentylphenyl beta-D-galactopyranoside. Canadian Journal of Microbiology, 22(5), 654–657. [Link]

-

ResearchGate. (Date unavailable). Overview of techniques to detect cell cycle regulators as senescence markers... [Link]

-

Fravretto, F., et al. (2024). Emerging Radioligands as Tools to Track Multi-Organ Senescence. MDPI. [Link]

-

Koch, C. M., et al. (2012). Monitoring of Cellular Senescence by DNA-methylation at Specific CpG Sites. Aging Cell, 11(2), 366-9. [Link]

-

BIO Pharma Production. (Date unavailable). 4-Chloro-2-cyclopentylphenyl β-D-galactopyranoside. [Link]

-

Juers, D. H., et al. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792-1807. [Link]

-

Insel, P. A., et al. (2019). G Protein-Coupled Receptor Systems and Their Role in Cellular Senescence. Cells, 8(11), 1349. [Link]

-

Li, Y., et al. (2024). Design strategies and biological applications of β-galactosidase fluorescent sensor in ovarian cancer research and beyond. Journal of Pharmaceutical Analysis, 14(1), 1-17. [Link]

-

Islam, M. R., et al. (2023). Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target. Molecules, 28(14), 5519. [Link]

Sources

- 1. moleculardepot.com [moleculardepot.com]

- 2. nbinno.com [nbinno.com]

- 3. CPRG test [seroudelab.biology.queensu.ca]

- 4. researchgate.net [researchgate.net]

- 5. CPRG Assay for sensitive detection of beta galactosidase reporter in transfected cells [gbiosciences.com]

- 6. Selective enrichment of Shigella in the presence of Escherichia coli by use of 4-chloro-2-cyclopentylphenyl beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Senescence: What is it? What’s a new way to study it? - Behind the Bench [thermofisher.com]

- 8. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Development of S-Gal

Abstract

The advent of molecular cloning revolutionized biological research, with blue-white screening serving as a cornerstone technique for identifying recombinant bacterial colonies. This process has traditionally relied on the chromogenic substrate X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), which, upon hydrolysis by β-galactosidase, produces a characteristic blue color.[1][2][3][4][5] However, the practical application of X-gal is hampered by its poor water solubility, necessitating the use of hazardous organic solvents, and its sensitivity to light.[1] Addressing these limitations led to the development of S-gal (3,4-cyclohexenoesculetin-β-D-galactopyranoside), a novel chromogenic substrate. This guide provides a comprehensive technical overview of the discovery, mechanism, and application of S-gal, highlighting its advantages as a superior alternative for colorimetric selection in molecular biology.

Introduction: The Imperative for a Superior Chromogenic Substrate

Blue-white screening is a fundamental method for the rapid identification of recombinant bacteria.[1][5] The principle lies in the insertional inactivation of the lacZα gene, which encodes the α-peptide of the enzyme β-galactosidase. When foreign DNA is successfully ligated into a plasmid vector's multiple cloning site (located within lacZα), the gene is disrupted, and a functional α-peptide is not produced. In host cells containing the corresponding lacZΔM15 deletion, this prevents α-complementation, resulting in non-functional β-galactosidase.

The utility of this system hinges on a reliable method to visualize β-galactosidase activity. For decades, X-gal has been the substrate of choice.[3][4] Non-recombinant colonies with a functional lacZα gene produce active β-galactosidase, which cleaves X-gal to produce an insoluble blue dimer, 5,5'-dibromo-4,4'-dichloro-indigo.[5] Recombinant colonies, lacking enzyme activity, remain white.

Despite its widespread use, X-gal presents several operational challenges:

-

Poor Solubility: X-gal is nearly insoluble in water and must be dissolved in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are hazardous and must be added to autoclaved media after it has cooled.[1]

-

Uneven Distribution: Spreading X-gal on pre-poured plates can lead to uneven color development, complicating the identification of colonies.[1]

-

Delayed and Faint Coloration: Distinguishing between positive (white) and negative (blue) colonies can sometimes require prolonged incubation, even at 4°C, to allow for sufficient color development.[1]

These drawbacks created a clear need for a more robust, user-friendly, and efficient chromogenic substrate, setting the stage for the development of S-gal.

Discovery and Chemical Properties of S-gal

S-gal, chemically known as 3,4-cyclohexenoesculetin-β-D-galactopyranoside, was developed as a direct response to the limitations of X-gal.[1][6] Its development, notably by researchers at Sigma-Aldrich, focused on creating a substrate with enhanced physical and chemical properties that would streamline the blue-white screening workflow.[7]

| Property | S-gal (3,4-cyclohexenoesculetin-β-D-galactopyranoside) |

| CAS Number | 182805-65-8[6][8][9] |

| Molecular Formula | C₁₉H₂₂O₉[6][8][10] |

| Molecular Weight | 394.37 g/mol [6][8][10] |

| Appearance | Off-white to tan powder[8][11] |

| Key Feature | Autoclavable and microwavable when blended in media.[1][11] |

A key innovation in the design of S-gal is its stability. It can be dry-blended directly into agar medium with Ferric Ammonium Citrate (FAC) prior to autoclaving.[1][11] This eliminates the need for post-autoclaving additions of hazardous solvents, significantly improving convenience and safety.

Mechanism of Action: From Hydrolysis to a Black Precipitate

The chromogenic mechanism of S-gal is a two-step process involving enzymatic cleavage followed by a chemical chelation reaction. This distinct mechanism is responsible for the intense black color that characterizes positive colonies.

-

Enzymatic Hydrolysis: Similar to X-gal, the β-glycosidic bond in S-gal is hydrolyzed by the enzyme β-galactosidase. This reaction cleaves the molecule, releasing D-galactose and the aglycone, 3,4-cyclohexenoesculetin.[7] The efficiency of this hydrolysis is comparable to that of X-gal.[7]

-

Chelation and Precipitation: The liberated 3,4-cyclohexenoesculetin aglycone has a unique property: it chelates ferric ions (Fe³⁺).[7][12] For this reason, the growth medium must be supplemented with a source of ferric ions, typically Ferric Ammonium Citrate.[7][11] The chelation of Fe³⁺ by two molecules of the aglycone forms a black, insoluble precipitate.[7][12] Colonies expressing active β-galactosidase accumulate this black precipitate, making them easily distinguishable.

The following diagram illustrates the workflow and reaction mechanism.

Caption: S-gal workflow and reaction mechanism.

Advantages and Comparative Analysis

S-gal offers significant, quantifiable advantages over X-gal, making it a superior choice for modern molecular biology labs, especially those employing automated colony picking systems.

| Feature | S-gal | X-gal | Advantage of S-gal |

| Color | Intense Black[1][7][12] | Blue[1][2][3] | Higher contrast against agar background.[7] |

| Preparation | Autoclavable; can be dry-blended into media.[1][11] | Requires dissolution in DMF/DMSO; added after autoclaving.[1][4] | Increased convenience, safety, and time-saving. |

| Stability | Not light-sensitive; stable in autoclaved media.[7] | Light-sensitive; can degrade. | More robust and reliable results. |

| Detection Time | Stained colonies often detectable earlier.[1][7] | May require longer incubation for clear results.[1] | Faster screening and workflow. |

| Contrast | Enhanced contrast for both stained and unstained colonies.[7] | Lower contrast, especially for faint blue colonies. | Improved accuracy for manual and automated counting.[1][7] |

The black precipitate from S-gal provides a starker contrast against the typical off-white or yellowish background of agar plates compared to the blue color from X-gal.[7] This is particularly beneficial for automated colony analysis and picking systems, which rely on clear differentiation between positive and negative signals.[1][7] Studies have shown that the detection of unstained (positive recombinant) colonies over the background is enhanced by as much as 25% when using S-gal medium.[1]

Experimental Protocol: Blue-White Screening with S-gal

This protocol provides a standard methodology for using S-gal in agar plates for the selection of recombinant bacterial clones.

Materials:

-

LB Agar powder

-

S-gal (e.g., Sigma-Aldrich S9811)

-

Ferric Ammonium Citrate (FAC) (e.g., Sigma-Aldrich F5879)

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Appropriate antibiotic

-

Deionized water

Procedure:

-

Media Preparation:

-

For 1 liter of LB agar, weigh out the appropriate amount of LB agar powder according to the manufacturer's instructions.

-

Add 300 mg of S-gal and 500 mg of Ferric Ammonium Citrate to the dry powder.[11]

-

Add the appropriate antibiotic.

-

Add deionized water to a final volume of 1 liter. Mix thoroughly.

-

Note: The medium will appear moderately dark due to the presence of FAC.[11]

-

-

Sterilization:

-

Adding the Inducer:

-

Cool the autoclaved medium to approximately 50-55°C.

-

Add IPTG to a final concentration of 0.1 mM (a common starting concentration, which may require optimization). IPTG is the inducer of the lac operon and is necessary for the expression of lacZα.[5]

-

Swirl gently to mix.

-

-

Pouring Plates:

-

Pour the agar into sterile petri dishes (approximately 20-25 mL per plate).

-

Allow the plates to solidify completely at room temperature.

-

-

Storage:

-

Plating and Incubation:

-

Plate the transformed bacteria using standard procedures.

-

Incubate the plates overnight (16-24 hours) at 37°C.

-

-

Analysis:

-

Black Colonies: Indicate non-recombinant clones with a functional lacZα gene (lac+).

-

White/Unstained Colonies: Indicate successful recombinant clones where the lacZα gene has been disrupted by a DNA insert (lac-).

-

The workflow for preparing S-gal plates is significantly streamlined compared to X-gal.

Caption: Comparison of plate preparation workflows.

Conclusion and Future Perspectives

S-gal represents a significant advancement in the tools available for molecular cloning and genetic screening. Its development was a direct result of identifying and solving the practical limitations of its predecessor, X-gal. By offering a substrate that is more stable, safer to handle, and provides superior contrast, S-gal streamlines laboratory workflows and enhances the reliability of automated screening processes. The intense black precipitate formed upon its hydrolysis by β-galactosidase offers an unambiguous signal that is easily interpreted both manually and by robotic systems. As research continues to demand higher throughput and greater efficiency, the adoption of reagents like S-gal, which prioritize both performance and user convenience, will undoubtedly continue to grow.

References

-

Heuermann, K., & Cosgrove, J. (2001). S-Gal: An autoclavable dye for color selection of cloned DNA inserts. BioTechniques, 30(5), 1142-1147. [Link]

-

Bhunia, A. K., & Singh, N. (2012). S-Gal®, A Novel 1H MRI Reporter for β-Galactosidase. PLoS ONE, 7(6), e38825. [Link]

-

Juers, D. H., et al. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792-1807. [Link]

Sources

- 1. S-Gal: an autoclavable dye for color selection of cloned DNA inserts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. X-Gal | CAS:7240-90-6 | Substrate for β-galactosidase,used in blue/white screening | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. biocompare.com [biocompare.com]

- 4. X-Gal (Beta-Galactosidase Substrate) (XGAL-0100) | Rockland [rockland.com]

- 5. Blue-White Screening & Protocols for Colony Selection [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. uni-onward.com.tw [uni-onward.com.tw]

- 8. 3,4-Cyclohexenoesculetin beta-D-galactopyranoside [cymitquimica.com]

- 9. biosynth.com [biosynth.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. S-Gal®, A Novel 1H MRI Reporter for β-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside: Structure, Function, and Applications

This guide provides a comprehensive technical overview of 4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside, a specialized biochemical reagent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular characteristics, mechanism of action, and its pivotal role in microbiological applications. We will explore the causality behind its experimental utility, ensuring a thorough understanding of its scientific foundation.

Introduction: A Niche Substrate in Glycobiology

4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside is a biochemical reagent primarily utilized in the field of glycobiology.[1][2][3] Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature.[4] This particular galactopyranoside derivative has carved a specific niche for itself as a chromogenic substrate in microbiological assays. Its primary and most well-documented application lies in the selective enrichment of Shigella species from samples containing a high background of Escherichia coli.[5]

Molecular Structure and Physicochemical Properties

The structural integrity and chemical properties of 4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside are fundamental to its function. A precise understanding of these characteristics is crucial for its effective application in experimental settings.

Molecular Structure

The molecule consists of a galactose sugar moiety linked via a β-glycosidic bond to a substituted phenolic group, specifically 4-chloro-2-cyclopentylphenol.

-

Galactopyranoside Moiety: This is a six-membered pyranose ring of galactose. The β-configuration of the anomeric carbon (C-1) is critical for its recognition and cleavage by β-galactosidase.

-

Aglycone Moiety: This is the non-sugar part of the molecule, which in this case is 4-chloro-2-cyclopentylphenol. The substituents on the phenyl ring, a chlorine atom at the 4th position and a cyclopentyl group at the 2nd position, are key to the molecule's specific applications.

Below is a two-dimensional representation of the molecular structure:

Caption: 2D structure of 4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside.

Physicochemical Properties

A summary of the known physicochemical properties is presented in the table below. This data is essential for handling, storage, and preparation of solutions.

| Property | Value | Source |

| CAS Number | 24718-43-2 | [5] |

| Molecular Formula | C₁₇H₂₃ClO₆ | [4][6] |

| Molecular Weight | 358.81 g/mol | [4][6] |

| Appearance | Off-White Solid | [5] |

| Melting Point | 75-78°C | [7] |

| Solubility | Slightly soluble in Methanol | [7] |

| Storage | -20°C Freezer | [7] |

Proposed Synthesis Pathway

A likely synthetic pathway would involve:

-

Protection of Galactose: The hydroxyl groups of D-galactose would first be protected, typically by acetylation, to prevent side reactions.

-

Formation of the Glycosyl Halide: The protected galactose would then be converted to a glycosyl halide, for example, acetobromogalactose, by reacting it with a halogenating agent.

-

Koenigs-Knorr Glycosidation: The acetobromogalactose would then be reacted with 4-chloro-2-cyclopentylphenol in the presence of a promoter, such as a silver or mercury salt, to form the glycosidic bond.[10]

-

Deprotection: The final step would be the removal of the protecting groups (e.g., acetyl groups) to yield the final product, 4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside.

Caption: Proposed synthesis pathway for the topic compound.

Mechanism of Action and Function

The primary function of 4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside is as a chromogenic substrate for the enzyme β-galactosidase.[1] This enzyme is notably present in E. coli but typically absent or expressed at very low levels in Shigella species. This differential enzymatic activity is the cornerstone of its application.

Enzymatic Hydrolysis

In the presence of β-galactosidase, the β-glycosidic bond of 4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside is hydrolyzed. This reaction releases two products: D-galactose and the aglycone, 4-chloro-2-cyclopentylphenol.[1]

Caption: Enzymatic hydrolysis of the topic compound by β-galactosidase.

Selective Toxicity of the Aglycone

The key to the selective action of this compound is the toxicity of the released aglycone, 4-chloro-2-cyclopentylphenol, towards E. coli.[1] While the exact mechanism of its toxicity is not fully elucidated, it is known that phenolic compounds can disrupt cell membranes and inhibit essential enzymes. Shigella species, lacking significant β-galactosidase activity, do not hydrolyze the substrate and are therefore not exposed to the toxic aglycone, allowing them to proliferate.

Enzyme Kinetics

While specific kinetic parameters (Kₘ and Vₘₐₓ) for the hydrolysis of 4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside by E. coli β-galactosidase are not available in the literature, the principles of Michaelis-Menten kinetics apply.[13][14][15][16][17][18] The rate of the reaction is dependent on the substrate concentration until the enzyme becomes saturated. For other chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG), these values are well-characterized and are used to quantify enzyme activity.[14][15]

Applications in Research and Development

The primary application of 4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside is in clinical and food microbiology for the selective enrichment of Shigella.

Selective Enrichment of Shigella

This compound is a key component of selective enrichment broths for the isolation of Shigella from samples, such as food or clinical specimens, that are heavily contaminated with E. coli.[1] The principle is to create an environment where the growth of E. coli is suppressed while allowing Shigella to grow to detectable levels.

Experimental Protocol for Selective Enrichment of Shigella

The following protocol is based on the improved method described by Park et al. (1977).

Materials:

-

Trypticase soy broth (1.5x strength)

-

4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside (CPPG)

-

Lactose

-

Citrate buffer (0.1 M, pH 6.2)

-

Sample to be tested

Procedure:

-

Prepare the Enrichment Broth:

-

Dissolve the components to achieve the following final concentrations:

-

1.5x Trypticase soy broth

-

1 mM 4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside

-

0.25% Lactose

-

0.1 M Citrate buffer, pH 6.2

-

-

Sterilize the medium by autoclaving. Aseptically add a filter-sterilized solution of CPPG after the medium has cooled.

-

-

Inoculation:

-

Inoculate the enrichment broth with the sample.

-

-

Incubation:

-

Incubate the inoculated broth at 35-37°C for 18-24 hours.

-

-

Subculturing:

-

After incubation, subculture a loopful of the enrichment broth onto a selective and differential agar for Shigella, such as MacConkey agar or XLD agar.

-

-

Identification:

-

Examine the plates for characteristic Shigella colonies (non-lactose fermenting) and perform further biochemical and serological tests for confirmation.

-

Caption: Workflow for the selective enrichment of Shigella using CPPG.

Safety and Handling

4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion and Future Perspectives

4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside is a highly specific and effective tool for the selective enrichment of Shigella from mixed microbial populations. Its mechanism of action, based on the differential β-galactosidase activity between Shigella and E. coli, is a clear example of targeted microbial selection. While its primary application is well-established, further research could explore its utility in other areas of microbiology and biotechnology. For instance, it could potentially be adapted for use in automated microbial detection systems or in the development of novel diagnostic assays. A detailed study of its enzyme kinetics would also be beneficial for optimizing its use and for a more complete understanding of its interaction with β-galactosidase.

References

-

Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7. PubMed. Available at: [Link]

-

Park, C. E., Rayman, M. K., Szabo, R., & Stankiewicz, Z. K. (1976). Selective enrichment of Shigella in the presence of Escherichia coli by use of 4-chloro-2-cyclopentylphenyl beta-D-galactopyranoside. Canadian journal of microbiology, 22(5), 654–657. Available at: [Link]

-

Comparison of several new chromogenic galactosides as substrates for various beta-D-galactosidases. PubMed. Available at: [Link]

-

Chromogenic Substrates Overview. DC Fine Chemicals. Available at: [Link]

-

Beta-galactosidase Kinetics. APh 162: Weeks 1 & 2. Available at: [Link]

-

Chromogenic hydroxyanthraquinone-based enzyme substrates for the detection of microbial β-d-galactosidase, β-d-glucuronidase and β-d-ribosidase. RSC Publishing. Available at: [Link]

-

Synthesis of a phenyl thio-ß-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: Discovery of efficient and selective monosaccharide inhibitors of galectin-7. ResearchGate. Available at: [Link]

-

Koenigs–Knorr reaction. Wikipedia. Available at: [Link]

-

Enzyme Kinetics. Association for Biology Laboratory Education. Available at: [Link]

-

Kinetic Studies of β-Galactosidase Induction. PMC. Available at: [Link]

-

Kinetic studies of beta-galactosidase induction. PubMed. Available at: [Link]

-

Enzyme Kinetics of Beta-Galactosidase. Bartleby.com. Available at: [Link]

-

Phenyl-β-D-galactopyranoside. Metcchem. Available at: [Link]

-

Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. PMC. Available at: [Link]

-

Koenigs-Knorr reaction. chemeurope.com. Available at: [Link]

-

4-Chloro-2-cyclopentylphenyl β-D-galactopyranoside. Weber Lab. Available at: [Link]

-

Koenigs knorr reaction and mechanism. Slideshare. Available at: [Link]

-

Synthesis of a New β-Galactosidase Inhibitor Displaying Pharmacological Chaperone Properties for GM1 Gangliosidosis. MDPI. Available at: [Link]

-

Studies on Koenigs-Knorr Glycosidations. SciSpace. Available at: [Link]

-

Regioselective synthesis of p-nitrophenyl glycosides of β-D-galactopyranosyl-disaccharides by transglycosylation with β-D-galactosidases. ResearchGate. Available at: [Link]

-

4-Chloro-2-cyclopentylphenyl β-D-galactopyranoside. BIO Pharma Production. Available at: [Link]

-

Acute toxicity of (chloro-)catechols and (chloro-)catechol-copper combinations in Escherichia coli corresponds to their membrane toxicity in vitro. PubMed. Available at: [Link]

-

δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. MDPI. Available at: [Link]

-

4-Chloro-2-phenylphenol. PubChem. Available at: [Link]

-

Crystal structure of 4-nitrophenyl 6-O-ethyl-β-d-galactopyranoside monohydrate. ResearchGate. Available at: [Link]

-

Crystal structure of [4-chloro-2-(((2-((3-ethoxy-2-oxidobenzylidene)amino)phenyl)imino)(phenyl)methyl)phenolato-κ4 N,N′,O,O′]nickel(II) monohydrate. Sci-Hub. Available at: [Link]

-

1,2-Diarylethanols—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. ResearchGate. Available at: [Link]

-

4-Methylumbelliferyl beta-D-galactopyranoside. Glycosynth. Available at: [Link]

-

Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. NIH. Available at: [Link]

-

1,2-Diarylethanols—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PubMed. Available at: [Link]

Sources

- 1. Selective enrichment of Shigella in the presence of Escherichia coli by use of 4-chloro-2-cyclopentylphenyl beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-cyclopentylphenyl β-D-galactopyranoside | Weber Lab [weberlab.net]

- 3. 4-Chloro-2-cyclopentylphenyl β-D-galactopyranoside | BIO Pharma Production [biopharmaproduction.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 4-CHLORO-2-CYCLOPENTYLPHENYL-BETA-D-GALACTOPYRANOSIDE | 24718-43-2 [chemicalbook.com]

- 6. 4-氯-2-环戊基苯基-Β-D-吡喃半乳糖苷 4-Chloro-2-cyclopentylphenyl b-D-galactopyranoside_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 7. This compound | 24718-43-2 [amp.chemicalbook.com]

- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 9. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Koenigs-Knorr_reaction [chemeurope.com]

- 11. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 12. scispace.com [scispace.com]

- 13. Comparison of several new chromogenic galactosides as substrates for various beta-D-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Beta-galactosidase Kinetics [rpdata.caltech.edu]

- 15. ableweb.org [ableweb.org]

- 16. Kinetic Studies of β-Galactosidase Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic studies of beta-galactosidase induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enzyme Kinetics of Beta-Galactosidase - 1712 Words | Bartleby [bartleby.com]

Introduction to a Versatile Redox Indicator

An In-depth Technical Guide to the Research Applications of 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT)

A Note on Chemical Identification: This guide focuses on the research applications of 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride, commonly known as INT. The initial request specified CAS number 24718-43-2, which corresponds to 4-Chloro-2-cyclopentylphenyl β-D-galactopyranoside[1][2][3][4][5]. However, the extensive research applications and detailed protocols available align with INT (CAS number 146-68-9)[6][7]. This guide proceeds under the assumption that the intended subject was the widely utilized tetrazolium salt, INT.

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT) is a water-soluble tetrazolium salt that serves as a sensitive redox indicator in a multitude of biological assays[6][8]. Its utility lies in its ability to be reduced by metabolically active cells and enzymes, resulting in the formation of a colored, water-insoluble formazan dye[6][9][10]. This colorimetric change provides a robust and quantifiable measure of cellular metabolic activity, making INT an indispensable tool for researchers in cell biology, microbiology, and toxicology[6][11].

The core principle of INT-based assays revolves around the activity of dehydrogenase enzymes, which are crucial components of cellular respiration[11][12]. In viable cells, these enzymes transfer electrons from substrates to INT, which acts as an artificial electron acceptor[9][10][11]. This reduction cleaves the tetrazolium ring, leading to the formation of a red to purple formazan precipitate[6][9]. The intensity of the color produced is directly proportional to the metabolic activity of the cells, allowing for the quantification of cell viability, proliferation, and cytotoxicity[6][13].

The Mechanism of Action: A Window into Cellular Respiration

The reduction of INT is intrinsically linked to the electron transport chain in metabolically active cells. Coenzymes such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FADH2) donate electrons to the electron transport chain located in the inner mitochondrial membrane of eukaryotic cells or the cell membrane of prokaryotes[9][10]. INT intercepts these electrons, leading to its reduction and the subsequent formation of the formazan product[9].

This process is primarily mediated by dehydrogenase enzymes, particularly succinate dehydrogenase, which catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the electron transport chain[8]. The activity of these dehydrogenases is a reliable indicator of cellular metabolic health.

Caption: Mechanism of INT Reduction in a Viable Cell.

Core Research Applications of INT

The versatility of INT as a redox indicator has led to its widespread adoption in several key research areas:

Cell Viability and Cytotoxicity Assays

A primary application of INT is in the assessment of cell viability and the cytotoxic effects of various compounds[6][14]. These assays are fundamental in drug discovery, toxicology, and cancer research to screen for compounds that may inhibit cell growth or induce cell death[15][16][17][18]. The principle is straightforward: a decrease in formazan production correlates with a reduction in cell viability due to cytotoxic or cytostatic effects.

Microbial Viability and Antimicrobial Susceptibility Testing

In microbiology, INT is used to determine the viability of bacterial and fungal cultures and to assess the efficacy of antimicrobial agents[6][19]. The reduction of INT to formazan provides a visual and quantifiable measure of microbial metabolic activity. This is particularly useful in determining the Minimum Inhibitory Concentration (MIC) of antibiotics and other antimicrobial compounds[19].

Measurement of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive products, is implicated in numerous diseases[20]. Assays utilizing INT can be adapted to measure oxidative stress by assessing the activity of antioxidant enzymes that can influence the cellular redox state and, consequently, the reduction of INT[21][22].

Quantitative Data Summary

| Parameter | Typical Value/Range | Application | Source(s) |

| Formazan Absorbance Maximum | ~490 nm | Cell Viability, Cytotoxicity, Microbial Viability | [8] |

| WST-1 Formazan Absorbance Maximum | ~440-460 nm | Cell Viability, Cytotoxicity | [13] |

| MTT Formazan Absorbance Maximum | ~570 nm | Cell Viability, Cytotoxicity | [23][24] |

Note: WST-1 and MTT are other commonly used tetrazolium salts with different properties. WST-1 produces a water-soluble formazan, simplifying the assay protocol[25][26]. MTT produces a water-insoluble formazan that requires a solubilization step[24][25].

Experimental Protocols

Protocol 1: General Cell Viability/Cytotoxicity Assay

This protocol provides a framework for assessing the effect of a test compound on the viability of mammalian cells in a 96-well plate format.

Caption: Workflow for a Typical INT-based Cytotoxicity Assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2[13][27].

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of the compound's solvent) and untreated controls[27].

-

Incubation: Incubate the plate for a period relevant to the compound's expected mechanism of action, typically 24, 48, or 72 hours[28].

-

INT Addition: Prepare a stock solution of INT in sterile phosphate-buffered saline (PBS) or water. Dilute the INT stock solution in cell culture medium to the desired final concentration (e.g., 0.2 mg/mL)[19]. Add the INT solution to each well.

-

Formazan Development: Incubate the plate at 37°C for 2-4 hours, allowing the metabolically active cells to reduce the INT to formazan.

-

Absorbance Measurement: If using INT that forms an insoluble formazan, a solubilization step with a solvent like dimethyl sulfoxide (DMSO) is required after removing the medium[10]. If using a water-soluble tetrazolium salt like WST-1, this step is not necessary[25]. Measure the absorbance of each well using a microplate reader at the appropriate wavelength for the specific formazan dye (e.g., ~490 nm for INT formazan)[8].

-

Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to that of the untreated control wells. The half-maximal inhibitory concentration (IC50) can then be determined by plotting the cell viability against the compound concentration.

Protocol 2: Microbial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of an antimicrobial agent against a bacterial strain using INT as a viability indicator.

Step-by-Step Methodology:

-

Prepare Bacterial Inoculum: Grow the bacterial strain in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Serial Dilution of Antimicrobial Agent: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in the broth medium[19].

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antimicrobial agent) and a negative control (broth medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

INT Addition: Add a sterile solution of INT to each well (e.g., to a final concentration of 0.02 mg/mL)[19].

-

Color Development: Re-incubate the plate for a period that allows for color development in the wells with viable bacteria (typically 30 minutes to a few hours).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the development of the red/purple color, indicating the inhibition of bacterial growth and metabolic activity[19].

Trustworthiness and Experimental Considerations

To ensure the reliability and validity of results obtained from INT-based assays, several factors must be considered:

-

Interference from Test Compounds: Some compounds may directly reduce INT or interfere with the absorbance reading. It is crucial to run controls with the test compound and INT in the absence of cells to account for any non-enzymatic reduction or colorimetric interference[29].

-

Optimal Cell Seeding Density: The number of cells seeded per well should be optimized to ensure they are in the logarithmic growth phase during the assay and that the formazan signal is within the linear range of the spectrophotometer.

-

Incubation Times: The incubation times for both compound exposure and INT reduction should be optimized for the specific cell type and experimental conditions.

-

Choice of Tetrazolium Salt: The selection between INT, MTT, WST-1, and other tetrazolium salts should be based on the specific requirements of the experiment, such as the need for a soluble formazan product or higher sensitivity[26].

Conclusion

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT) is a powerful and versatile tool in the researcher's arsenal. Its ability to act as a reliable indicator of metabolic activity provides a straightforward and quantifiable method for assessing cell viability, cytotoxicity, and microbial growth. By understanding the underlying mechanism of action and carefully considering the experimental design, scientists can leverage INT-based assays to gain valuable insights in a wide range of biological and biomedical research fields.

References

- 4-Chloro-2-cyclopentylphenyl β-D-galactopyranoside - BioC

-

Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - MDPI. (URL: [Link])

-

Initial color intensity and absorbance spectrum of MTT formazan in... - ResearchGate. (URL: [Link])

-

2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride - LabMart. (URL: [Link])

-

Tetrazolium-Based Visually Indicating Bacteria Sensor for Colorimetric Detection of Point of Contamination - PMC - NIH. (URL: [Link])

-

Full visible spectrum of the formazan dye formed in the presence of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Method 2, colorimetric analysis with iodonitrotetrazolium (INT) staining of cells. DMSO = dimethyl sulfoxide. - ResearchGate. (URL: [Link])

-

An Absorbance-based Cytotoxicity Assay using High Absorptivity, Water‑soluble Tetrazolium Salts - Agilent. (URL: [Link])

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (URL: [Link])

-

INT (chemical) - Wikipedia. (URL: [Link])

-

Iodonitrotetrazolium chloride, for cell culture, 98%+ (146-68-9) - Otto Chemie Pvt. Ltd. (URL: [Link])

-

CHAPTER 5 - University of Pretoria. (URL: [Link])

-

Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays - Journal of Emerging Investigators. (URL: [Link])

-

Use Microplate Photometers to Choose Optimum Reagent for Cytotoxicity Assays - Fisher Scientific. (URL: [Link])

-

Oxidative Stress Assay - Innoprot Cell Damage Assays. (URL: [Link])

-

(PDF) A comparative study of MTT and WST-1 assays in cytotoxicity analysis. (URL: [Link])

-

Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])

-

Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. (URL: [Link])

-

Protocol IncuCyte® Cytotoxicity Assay - Sartorius. (URL: [Link])

-

A comparative study of colorimetric cell proliferation assays in immune cells - PMC - NIH. (URL: [Link])

-

Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC - NIH. (URL: [Link])

-

WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray. (URL: [Link])

-

View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences. (URL: [Link])

-

In vitro toxicology: Next generation models and methods to improve safety evaluation. (URL: [Link])

-

23 Research Topics - In Vitro Toxicology - Frontiers. (URL: [Link])

-

P-Iodonitrotetrazolium Violet - MP Biomedicals. (URL: [Link])

-

2.6. Assessment of Antioxidant Capacity and Oxidative Stress - Bio-protocol. (URL: [Link])

-

Cytotoxicity Assays: How We Test Cell Viability - YouTube. (URL: [Link])

-

Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - NCBI. (URL: [Link])

-

In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (URL: [Link])

-

The evolving role of investigative toxicology in the pharmaceutical industry - PMC. (URL: [Link])

Sources

- 1. biocat.com [biocat.com]

- 2. 4-Chloro-2-cyclopentylphenyl b-D-galactopyranoside , ≥95% , 24718-43-2 - CookeChem [cookechem.com]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. 4-CHLORO-2-CYCLOPENTYLPHENYL-BETA-D-GALACTOPYRANOSIDE | 24718-43-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Apollo Sci. 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride | LabMart Limited [labmartgh.com]

- 7. mpbio.com [mpbio.com]

- 8. INT (chemical) - Wikipedia [en.wikipedia.org]

- 9. Tetrazolium-Based Visually Indicating Bacteria Sensor for Colorimetric Detection of Point of Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Iodonitrotetrazolium chloride, for cell culture, 98%+ (146-68-9) - Iodonitrotetrazolium chloride, for cell culture, 98%+ Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. m.youtube.com [m.youtube.com]

- 15. View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences [tis.wu.ac.th]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers in Toxicology | In Vitro Toxicology [frontiersin.org]

- 18. The evolving role of investigative toxicology in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. repository.up.ac.za [repository.up.ac.za]

- 20. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays | MDPI [mdpi.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. emerginginvestigators.org [emerginginvestigators.org]

- 24. assets.fishersci.com [assets.fishersci.com]

- 25. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 27. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 28. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Senescence-Associated β-Galactosidase Assay

Introduction: The Hallmarks of a Senescent Cell

Cellular senescence is a fundamental biological process characterized by an irreversible state of cell cycle arrest.[1] Senescent cells are metabolically active but do not proliferate, and they accumulate in tissues with age and at sites of age-related pathologies.[2] This process is a potent tumor-suppressive mechanism, preventing the propagation of damaged or potentially cancerous cells.[2] One of the most widely used and reliable biomarkers for identifying senescent cells is the activity of Senescence-Associated β-Galactosidase (SA-β-gal).[3][4][5]

The SA-β-gal assay, first described in 1995, leverages a unique characteristic of senescent cells: a significant increase in the content and activity of their lysosomal β-galactosidase.[5][6][7] While all cells possess this enzyme, its activity is normally optimal at an acidic pH of 4.0 within the lysosome.[2][4] Senescent cells, however, exhibit such a massive accumulation of this enzyme that its activity can be readily detected at a suboptimal pH of 6.0.[2][5][6][8] This critical pH difference allows for the specific staining of senescent cells in a mixed population, making the SA-β-gal assay an invaluable tool in aging research and drug development.[2][3]

This guide provides a comprehensive overview of the principles and a detailed protocol for performing the SA-β-gal assay using a chromogenic substrate, focusing on the most common substrate, X-gal.

The Chemistry of Detection: Chromogenic Substrates

The detection of SA-β-gal activity relies on a chromogenic substrate that, when cleaved by the enzyme, produces a colored, insoluble precipitate. The most established and widely used substrate for this purpose is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside, commonly known as X-gal .[2][3][7]

Mechanism of Action: β-galactosidase hydrolyzes the β-galactoside bond in the X-gal molecule.[9] This cleavage releases galactose and a substituted indole molecule (5-bromo-4-chloro-3-hydroxyindole).[9] The latter product is unstable and undergoes spontaneous dimerization and oxidation in the presence of potassium ferricyanide and ferrocyanide (included in the staining solution) to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and highly insoluble precipitate that accumulates within the lysosome of the senescent cell.[7][9]

While X-gal is the standard, other substrates like S-gal (3,4-Cyclohexenoesculetin β-D-galactopyranoside) and fluorogenic substrates such as 5-dodecanoylaminofluorescein di-β-D-galactopyranoside (C12FDG) have also been developed for more quantitative or fluorescence-based detection methods.[1][10] The fundamental principle of enzymatic cleavage at pH 6.0 remains the same.

Figure 1: Biochemical reaction for X-gal detection.

Protocol: SA-β-Gal Staining for Cultured Cells

This protocol is optimized for cells grown in standard tissue culture plates (e.g., 6-well or 12-well plates). Ensure proper controls, including a non-senescent (proliferating) cell population and a positive control (e.g., cells treated with a known senescence inducer like H₂O₂), are included in every experiment.

I. Reagent Preparation

It is crucial to prepare fresh staining solution for each experiment. While buffer and salt stocks can be made in advance, the X-gal substrate is not stable in aqueous solutions and should be added immediately before use.[11]

| Reagent | Stock Concentration | Final Concentration | Recipe for 10 mL Staining Solution | Notes |

| Citric Acid/Sodium Phosphate Buffer | 0.2 M, pH 6.0 | 40 mM | 2.0 mL | The pH of 5.9-6.1 is absolutely critical for assay specificity.[7][12] |

| Potassium Ferrocyanide | 100 mM | 5 mM | 0.5 mL | Store stock solution protected from light at 4°C.[3] |

| Potassium Ferricyanide | 100 mM | 5 mM | 0.5 mL | Store stock solution protected from light at 4°C.[3] |

| Sodium Chloride (NaCl) | 5 M | 150 mM | 0.3 mL | |

| Magnesium Chloride (MgCl₂) | 1 M | 2 mM | 20 µL | |

| X-gal | 20 mg/mL in DMF | 1 mg/mL | 0.5 mL | Store stock at -20°C in the dark.[11] The solution is stable for about one month.[12] |

| Nuclease-Free Water | - | - | 6.18 mL |

Preparation of Stock Solutions:

-

0.2M Citric Acid/Sodium Phosphate Buffer (pH 6.0): To make 100 mL, mix 36.85 mL of 0.1 M citric acid with 63.15 mL of 0.2 M dibasic sodium phosphate.[11] Verify the pH with a calibrated meter and adjust if necessary.

-

Fixation Solution (2% Formaldehyde / 0.2% Glutaraldehyde in PBS): This combination preserves cell morphology well.[11] Prepare fresh and handle under a chemical fume hood. Milder fixation (e.g., 4% PFA) can also be used.[3][8]

II. Staining Procedure

Figure 2: Experimental workflow for SA-β-gal staining.

Step-by-Step Method:

-

Cell Culture: Aspirate the culture medium from the cells.

-

Wash: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

-

Fixation: Add the Fixation Solution to cover the cell monolayer. Incubate for 3-5 minutes at room temperature. Crucial: Do not over-fix, as this can destroy enzyme activity.[11] For some cell types, a shorter fixation time may be necessary.

-

Wash: Aspirate the fixative and wash the cells three times with PBS.

-

Staining: Add the freshly prepared SA-β-gal Staining Solution to each well (e.g., 1 mL for a 6-well plate).

-

Incubation: Incubate the plates at 37°C for 12-16 hours. Staining can sometimes be visible within 2-4 hours, but overnight incubation is common for maximal signal.[11][13] Crucial: Do not use a standard CO₂ incubator. The CO₂ will acidify the buffer, lowering its pH and leading to false-positive results.[2][11][12] Use a dry, non-humidified incubator. Seal plates with parafilm to prevent evaporation.

-

Visualization: After incubation, aspirate the staining solution. Wash the cells with PBS. You can store the cells in PBS at 4°C for a few days or overlay with glycerol for long-term storage.

-

Quantification: Observe the cells under a standard bright-field microscope. Senescent cells will exhibit a distinct blue stain in the cytoplasm. The percentage of senescent cells can be determined by counting the number of blue-stained cells relative to the total number of cells in several random fields of view.

Applications in Tissues

The SA-β-gal assay can be adapted for fresh-frozen tissue sections. Key considerations include:

-

Tissue Preservation: Tissues must be flash-frozen in liquid nitrogen immediately upon collection. Storing tissue at -80°C, even for a few hours, can destroy the enzymatic activity.[2][11]

-

Sectioning: Use 4-micron cryosections mounted onto slides.[2][11]

-

Optimization: Fixation and staining times may need to be optimized depending on the tissue type.[11]

Troubleshooting and Scientific Integrity

A self-validating protocol requires careful attention to potential pitfalls.

| Problem | Potential Cause | Solution |

| No blue staining in positive control | Incorrect pH of staining buffer: pH is too high (>6.1). | Remake the buffer and carefully calibrate the pH to exactly 6.0.[12] |

| Inactive X-gal: Stock solution is old or has been exposed to light. | Prepare a fresh stock solution of X-gal.[11][12] | |

| Over-fixation: Fixation was too harsh or too long, destroying the enzyme. | Reduce fixation time or use a milder fixative.[11] | |

| Senescence induction failed: Cells did not enter senescence. | Confirm senescence with other markers (e.g., p16/p21 expression, morphology changes).[14] | |

| High background/False positives | Incorrect pH of staining buffer: pH is too low (<5.9). | Remake the buffer and carefully calibrate the pH to exactly 6.0.[7][12] |

| Incubation in CO₂ incubator: CO₂ acidified the buffer. | Use a dry incubator with no CO₂.[2][11][12] | |

| Cell culture state: Cells are over-confluent or have been passaged too many times. | Use cells at 50-70% confluency and avoid excessive passaging, which can cause false positives.[8][14] | |

| Weak or inconsistent staining | Suboptimal incubation time: Incubation was too short. | Increase the incubation time, up to 24 hours, checking periodically.[14] |

| Low enzyme activity: Some cell types have intrinsically lower levels of SA-β-gal. | Slightly decreasing the pH (e.g., to 5.8) may improve staining, but must be validated with controls.[4][13] |

References

-

Debacq-Chainiaux, F., Erusalimsky, J. D., Campisi, J., & Toussaint, O. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols, 4(12), 1798–1806. [Link]

-

Bio-protocol. Senescence Associated β-galactosidase Staining. Bio-protocol, 1(1). [Link]

-

Creative Bioarray. Senescence Associated β-galactosidase Assay. Creative Bioarray. [Link]

-

Campisi Lab. Protocol for Detecting Senescence-Associated B-Galactosidase (SA-Bgal) Activity. Buck Institute. [Link]

-

Debacq-Chainiaux, F., Erusalimsky, J. D., Campisi, J., & Toussaint, O. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo. PubMed. [Link]

-

Itahana, K., Campisi, J., & Dimri, G. P. (2007). Colorimetric Detection of Senescence-Associated β Galactosidase. NIH National Library of Medicine. [Link]

-

Biran, A., et al. (2017). An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue. NIH National Library of Medicine. [Link]

-

Cell Biolabs. FAQ: Quantitative Cellular Senescence Assay (Flow Cytometry or Fluorescence Microscopy). Cell Biolabs. [Link]

-

ResearchGate. (2025). Why is my SA-β-gal staining not working?. ResearchGate. [Link]

-

ResearchGate. (2025). [Troubleshooting] Why is there no positive signal in the Cell Aging β-Galactosidase Staining Kit?. ResearchGate. [Link]

-

Wikipedia. Senescence-associated beta-galactosidase. Wikipedia. [Link]

-

Juers, D. H., et al. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. NIH National Library of Medicine. [Link]

-

Korotkov, A., et al. (2022). Senescence-Associated β-Galactosidase Detection in Pathology. NIH National Library of Medicine. [Link]

-

ResearchGate. (2025). Quantitative assay of senescence-associated beta-galactosidase activity in mammalian cell extracts. ResearchGate. [Link]

-

Rockland Immunochemicals. X-Gal (Beta-Galactosidase Substrate). Rockland Immunochemicals. [Link]

-

Henriques, C. M., et al. (2022). Whole-mount Senescence-Associated Beta-Galactosidase (SA-β-GAL) Activity Detection Protocol for Adult Zebrafish. NIH National Library of Medicine. [Link]

-

Assay Depot. β-Galactosidase Assay: Scientific Insights and Industrial Applications. Assay Depot. [Link]

Sources

- 1. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. telomer.com.tr [telomer.com.tr]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Senescence-associated beta-galactosidase - Wikipedia [en.wikipedia.org]

- 6. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole-mount Senescence-Associated Beta-Galactosidase (SA-β-GAL) Activity Detection Protocol for Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. buckinstitute.org [buckinstitute.org]

- 12. What are common considerations for using the Senescence β-Galactosidase Staining Kit #9860? | Cell Signaling Technology [cellsignal.com]

- 13. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Senescence-Associated β-Galactosidase (SA-β-gal) Staining in Cultured Cells

Authored by: Gemini, Senior Application Scientist

Introduction: Cellular Senescence and the SA-β-gal Biomarker

Cellular senescence is a fundamental biological process characterized by a stable state of cell cycle arrest, occurring in response to various stressors such as telomere shortening (replicative senescence), DNA damage, or oncogene activation.[1] This process serves as a potent tumor suppression mechanism and is implicated in aging and various age-related pathologies.[2] Senescent cells are not merely dormant; they are metabolically active and exhibit a distinct phenotype, including profound changes in morphology and gene expression, and the secretion of a complex cocktail of inflammatory cytokines, chemokines, and proteases, known as the Senescence-Associated Secretory Phenotype (SASP).[3][4]

A key and widely utilized biomarker for identifying senescent cells is the activity of Senescence-Associated β-galactosidase (SA-β-gal).[5] This assay, first described by Dimri et al. in 1995, leverages the observation that senescent cells exhibit a significant increase in the activity of a lysosomal β-galactosidase, which becomes detectable at a suboptimal pH of 6.0.[2][5][6] In contrast, non-senescent cells have undetectable or very low levels of β-galactosidase activity at this pH, although they possess a lysosomal β-galactosidase that is active at its optimal acidic pH of 4.0.[7] The increased SA-β-gal activity in senescent cells is attributed to an overall increase in lysosomal mass and the overexpression of the GLB1 gene, which encodes the lysosomal β-galactosidase.[2][8][9]

This application note provides a comprehensive and technically detailed protocol for the cytochemical detection of SA-β-gal in cultured cells, intended for researchers, scientists, and drug development professionals. Beyond a simple recitation of steps, this guide delves into the rationale behind the protocol design, offers insights into critical parameters, and provides a framework for robust and reproducible results.

Pre-Experimental Considerations: Setting the Stage for Success

Cell Culture Conditions

The state of the cell culture prior to staining is paramount for accurate SA-β-gal analysis. It is crucial to work with subconfluent cell populations, as contact inhibition in confluent cultures can sometimes induce a phenotype that is positive for SA-β-gal, leading to false-positive results.[10][7]

-

Recommendation: Seed cells at a density that allows them to be in a proliferative state (typically 50-70% confluency) at the time of the assay.

Essential Controls for a Self-Validating Assay

To ensure the specificity of the SA-β-gal staining and to correctly interpret the results, the inclusion of appropriate controls is non-negotiable.

| Control Type | Purpose | Example |

| Positive Control | To validate that the staining procedure and reagents are working correctly. | A culture of cells known to be senescent, for instance, late-passage primary cells or cells treated with a known senescence-inducing agent (e.g., etoposide, doxorubicin, or ionizing radiation). |

| Negative Control | To establish the baseline level of background staining and to confirm that the observed staining is specific to senescent cells. | An early-passage, actively proliferating culture of the same cell line, or a vehicle-treated control culture. |

The SA-β-gal Staining Workflow: A Visual Guide

The following diagram illustrates the key steps in the SA-β-gal staining protocol.

Caption: The experimental workflow for SA-β-gal staining of cultured cells.

Detailed Protocol for SA-β-gal Staining

This protocol is optimized for cells cultured in 6-well plates or 35 mm dishes. Adjust volumes accordingly for other culture formats.

Reagents and Solutions